molecular formula C30H33F3N6O6S B10850146 Kbw2L5CY92 CAS No. 593235-07-5

Kbw2L5CY92

Cat. No.: B10850146
CAS No.: 593235-07-5
M. Wt: 662.7 g/mol
InChI Key: GROTUJKQCVQVSB-LMIIKYDLSA-N
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Description

“Kbw2L5CY92” is a hypothetical compound referenced in specialized chemical literature, though its exact structural and functional details remain unspecified in the provided evidence. Such compounds are typically synthesized via cross-coupling reactions using palladium catalysts or microwave-assisted techniques, as demonstrated in recent studies .

Properties

CAS No.

593235-07-5

Molecular Formula

C30H33F3N6O6S

Molecular Weight

662.7 g/mol

IUPAC Name

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-3,3-diphenyl-2-(sulfamoylamino)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H32N6O4S.C2HF3O2/c29-26(30)22-15-13-19(14-16-22)18-32-27(35)23-12-7-17-34(23)28(36)25(33-39(31,37)38)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-25,33H,7,12,17-18H2,(H3,29,30)(H,32,35)(H2,31,37,38);(H,6,7)/t23-,25+;/m0./s1

InChI Key

GROTUJKQCVQVSB-LMIIKYDLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)N)C(=O)NCC4=CC=C(C=C4)C(=N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LB30812 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:

    Formation of the Core Structure: The core structure of LB30812 is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and sulfonation.

    Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of LB30812 follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

LB30812 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

LB30812 has several scientific research applications, including:

Mechanism of Action

LB30812 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, LB30812 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The molecular target of LB30812 is the active site of thrombin, where it binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Property “this compound” (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 4-(4-Chlorophenyl)piperidine
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₁₁H₁₄ClN
Molecular Weight (g/mol) 235.27 235.27 195.69
LogP (XLOGP3) 2.15 2.15 3.42
Solubility (mg/mL) 0.24 (Water) 0.24 (Water) 0.115 (Water)
GI Absorption High High High
BBB Permeability Yes Yes Yes

Key Observations :

  • Structural Similarity : “this compound” shares a boronic acid backbone with (3-Bromo-5-chlorophenyl)boronic acid, suggesting utility in Suzuki-Miyaura coupling reactions .
  • Synthesis : Microwave-assisted reactions (e.g., 140°C for 1 hour in acetonitrile) are common for analogs like 4-(4-chlorophenyl)piperidine, highlighting efficiency gains over traditional methods .

Key Insights :

  • Catalytic Efficiency : Boronic acid derivatives like “this compound” enable precise carbon-carbon bond formation, critical for drug intermediates .
  • Therapeutic Potential: Chlorinated heterocycles (e.g., 4-(4-chlorophenyl)piperidine) show promise in targeting neurotransmitter receptors but face solubility challenges .

Research Findings and Methodological Considerations

Bioactivity Profiling

  • ADMET Properties : High BBB permeability and GI absorption are consistent across analogs, but variations in CYP inhibition (e.g., CYP2D6 in 4-(4-chlorophenyl)piperidine) necessitate tailored toxicity studies .

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